2,3-Dihydrobenzofuran-4-carbaldehyde
Overview
Description
2,3-Dihydrobenzofuran-4-carbaldehyde is a compound of interest due to its potential applications in organic synthesis and material science. Its structure and reactivity allow for the exploration of various chemical reactions and properties, making it a valuable subject of study in the field of organic chemistry.
Synthesis Analysis
The synthesis of isomeric dibenzofuran carboxaldehydes involves formylation of dibenzofuran with α,α-dichloromethyl methyl ether and tin(IV) chloride, yielding a mixture of aldehydes in high yield. This synthesis pathway highlights the versatility of dibenzofuran derivatives as intermediates in organic synthesis (Yempala & Cassels, 2017).
Molecular Structure Analysis
The molecular structure of 2,3-Dihydrobenzofuran-4-carbaldehyde and its isomers was characterized using 1H and 13C NMR spectroscopy. Advanced 2D-NMR techniques, such as NOESY for 1H–1H interactions and HSQC and HMQC experiments for 1H–13C correlations, were employed to fully assign the spectral signals, providing detailed insights into the molecule's structure (Yempala & Cassels, 2017).
Chemical Reactions and Properties
2,3-Dihydrobenzofuran-4-carbaldehyde undergoes various chemical reactions, including Knoevenagel polycondensation, which involves the reaction with bis(cyanoacetate) monomers to synthesize donor–acceptor polymers containing shoulder-to-shoulder main chains. This showcases its utility as a precursor for polymers with desirable electronic properties (Namazi et al., 2001).
Physical Properties Analysis
While specific studies focusing exclusively on the physical properties of 2,3-Dihydrobenzofuran-4-carbaldehyde were not identified, the general understanding of dibenzofuran derivatives suggests that these compounds exhibit solubility in common organic solvents and may possess unique optical and electronic properties useful in materials science.
Chemical Properties Analysis
The chemical properties of 2,3-Dihydrobenzofuran-4-carbaldehyde include its reactivity in nucleophilic addition reactions, cycloadditions, and its role as an intermediate in the synthesis of biologically active molecules. Its versatility is further demonstrated by its involvement in multicomponent reactions leading to the synthesis of fully substituted furans, highlighting its potential as a building block in organic synthesis (Pan et al., 2010).
Scientific Research Applications
Ultrasound Promoted Synthesis of Chalcone Derivatives : The use of 2,3-Dihydrobenzofuran-4-carbaldehyde in the ultrasound-promoted synthesis of chalcone derivatives demonstrates an efficient and green chemistry approach, providing benefits like high yield, mild conditions, and waste reduction (Adole et al., 2020).
Isolation from Natural Sources : This compound has been isolated from the culture broth of the Basidiomycete Bondarzewia berkeleyi, indicating its presence in natural fungal sources (Shao Hong, 2007).
Study of Chiral 2-Isopropenyl-2,3-Dihydrobenzofurans : Research into the absolute structures of naturally occurring chiral 2-isopropenyl-2,3-dihydrobenzofurans has been conducted, contributing to the understanding of natural compound structures (Yamaguchi et al., 2003).
Synthesis of Novel Compounds : It is used in the synthesis of various novel compounds, such as dibenzofuran carboxaldehydes, demonstrating its versatility in organic chemistry (Yempala & Cassels, 2017).
Annulation Reactions in Organic Synthesis : It plays a role in carbene-catalyzed annulation reactions, creating new core structures for potential pharmaceutical applications (Peng et al., 2018).
Morita–Baylis–Hillman Reaction Study : The compound has been studied in the context of the Morita–Baylis–Hillman reaction, which is significant for understanding reaction mechanisms in organic synthesis (Yempala et al., 2015).
Safety And Hazards
While specific safety and hazard information for 2,3-Dihydrobenzofuran-4-carbaldehyde is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWRRGVTYBMERJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596268 | |
Record name | 2,3-Dihydro-1-benzofuran-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-4-carbaldehyde | |
CAS RN |
209256-42-8 | |
Record name | 2,3-Dihydro-1-benzofuran-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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